molecular formula C6H12FNO B13041350 3-Fluoroazepan-4-ol

3-Fluoroazepan-4-ol

Cat. No.: B13041350
M. Wt: 133.16 g/mol
InChI Key: UXYBTCLTUJNXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoroazepan-4-ol is a fluorinated azepane derivative of significant interest in scientific research, particularly in medicinal chemistry. This compound serves as a versatile and valuable building block for the synthesis of more complex molecules . The incorporation of both a fluorine atom and a hydroxyl group on the azepane ring allows for further functionalization and fine-tuning of the molecule's properties, making it a crucial intermediate in drug discovery efforts . Research into similar fluoro-substituted azepane compounds has demonstrated their potential in modulating biological pathways, with studies indicating mechanisms of action that include the inhibition of specific kinases, such as Pim kinase, which plays a key role in regulating cell survival and proliferation . This mechanism suggests potential applications in oncology research. Furthermore, azepane derivatives are being explored in the development of novel antiviral agents, highlighting the broad utility of this chemical scaffold . The compound is supplied exclusively for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroazepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBTCLTUJNXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Derivatization and Advanced Functionalization of the 3 Fluoroazepan 4 Ol Scaffold

Modifications at the Hydroxyl Moiety

The secondary alcohol at the C4 position is a key site for functionalization, offering pathways to esters, ethers, and ketones through a variety of well-established organic transformations.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 3-Fluoroazepan-4-ol can be readily converted to an ester. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Under these acidic conditions, the azepane nitrogen is protonated, preventing it from competing as a nucleophile and ensuring chemoselective O-acylation. libretexts.org This reaction is typically driven to completion by removing the water formed as a byproduct. A wide range of carboxylic acids can be employed to introduce diverse acyl groups.

Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to achieve ester formation under milder conditions.

Table 1: Representative Esterification Reactions of this compound

Reagent Catalyst/Base Product
Acetic Acid H₂SO₄ (catalytic) 3-Fluoroazepan-4-yl acetate
Benzoic Acid H₂SO₄ (catalytic) 3-Fluoroazepan-4-yl benzoate
Acetyl Chloride Pyridine 3-Fluoroazepan-4-yl acetate

Etherification: The formation of ethers from the this compound scaffold is typically achieved via a Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether. A significant challenge in this reaction is the potential for competitive N-alkylation, as the secondary amine is also acidic and can be deprotonated. Achieving high selectivity for O-alkylation often requires careful selection of reagents, protecting groups, or reaction conditions.

Oxidation and Related Transformations

The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 3-Fluoroazepan-4-one (B13508771). This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. youtube.comyoutube.com The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.

Common methods for the oxidation of secondary alcohols include:

Chromium-based reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, are powerful oxidants that readily convert secondary alcohols to ketones. youtube.com Pyridinium chlorochromate (PCC) is a milder alternative that can be used in non-aqueous solvents. youtube.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and high yields. youtube.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.

Table 2: Common Oxidizing Agents for this compound

Reagent System Typical Solvent Product
Na₂Cr₂O₇ / H₂SO₄ / H₂O Acetone/Water 3-Fluoroazepan-4-one
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) 3-Fluoroazepan-4-one
DMSO, (COCl)₂, Et₃N Dichloromethane (DCM) 3-Fluoroazepan-4-one

Modifications at the Azepane Nitrogen Atom

The secondary amine in the azepane ring is a versatile nucleophilic center that can be functionalized through alkylation, acylation, and sulfonylation reactions, providing access to a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The direct alkylation of the azepane nitrogen can be achieved by treating this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrohalic acid byproduct. This reaction introduces an alkyl substituent onto the nitrogen atom, yielding N-alkylated derivatives. Reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), offers an alternative and often more controlled method for N-alkylation.

N-Acylation: The nitrogen atom is readily acylated to form amides using acylating agents like acyl chlorides or acid anhydrides. libretexts.org These reactions are typically performed in the presence of a base (e.g., pyridine, triethylamine) to act as an acid scavenger. N-acylation is generally a robust and high-yielding reaction that introduces an acyl group, which can significantly alter the electronic and steric properties of the nitrogen atom.

Formation of Amides and Sulfonamides

Amide Formation: As described under N-acylation, the reaction of the secondary amine with carboxylic acid derivatives leads to the formation of a stable amide bond. This functionalization is a cornerstone of medicinal chemistry for building more complex molecular structures.

Sulfonamide Formation: The azepane nitrogen can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction, often referred to as sulfonylation, is analogous to acylation and provides a chemically stable linkage. The resulting sulfonamide group is a common feature in many biologically active compounds due to its ability to act as a hydrogen bond acceptor and its rigid geometry.

Table 3: N-Functionalization Reactions of this compound

Reaction Type Reagent Base Product Functional Group
N-Acylation Acetyl Chloride Triethylamine N-acetyl (Amide)
N-Acylation Benzoic Anhydride Pyridine N-benzoyl (Amide)
N-Sulfonylation p-Toluenesulfonyl Chloride Pyridine N-tosyl (Sulfonamide)

Functionalization at Other Positions of the Azepane Ring System

Introducing substituents at other carbon atoms of the this compound ring is significantly more challenging than modifying the existing hydroxyl and amine groups. Direct C-H functionalization of a saturated heterocyclic ring like azepane is a complex task that often requires specialized catalysts and directing groups, and selectivity can be difficult to control.

Therefore, the synthesis of azepane derivatives functionalized at positions other than C3, C4, or the nitrogen atom typically relies on strategic synthesis from the outset. Rather than modifying the pre-formed this compound scaffold, a more common approach involves designing a synthetic route that incorporates the desired functional groups into the acyclic precursors before the ring-closing step. nih.govmanchester.ac.uk For instance, methods like ring-expansion or dearomative ring expansion of appropriately substituted smaller rings or aromatic precursors can be employed to construct highly functionalized azepane cores. nih.govmanchester.ac.uknih.gov This approach allows for precise control over the placement and stereochemistry of substituents around the seven-membered ring.

Construction of Complex Chemical Architectures Incorporating the this compound Framework

Fused Ring Systems

There is no available scientific literature describing the synthesis of fused ring systems originating from the this compound scaffold. General methods for the synthesis of fused azepine derivatives often involve strategies such as intramolecular cyclizations, cycloadditions, or rearrangement reactions from acyclic or different heterocyclic precursors. For instance, Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangements have been employed to create fused dihydroazepine derivatives. However, the application of these or any other synthetic strategies to this compound has not been documented.

Spirocyclic Derivatives

Similarly, the synthesis of spirocyclic derivatives incorporating the this compound moiety is not described in the current body of scientific work. The construction of spirocycles is a well-established field in organic synthesis, with numerous methods available for creating these intricate three-dimensional structures. These methods include intramolecular alkylations, cycloadditions, and rearrangements. While the synthesis of spirocyclic compounds is an active area of research, with new derivatives being continuously developed for various applications, there are no published examples that utilize this compound as a starting material or a core component.

Bridged Systems

The construction of bridged systems from the this compound framework also remains an unexplored area of research. Bridged bicyclic and polycyclic systems are of significant interest due to their rigid conformational structures. Synthetic strategies to access such frameworks often rely on intramolecular Diels-Alder reactions, transition-metal-catalyzed cycloadditions, or ring-closing metathesis. While these methods are powerful tools for the synthesis of complex bridged architectures, their application to the this compound scaffold has not been reported.

Conformational Analysis and Stereochemical Characterization of 3 Fluoroazepan 4 Ol Derivatives

Conformational Preferences of the Seven-Membered Azepane Ring

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is characterized by a high degree of conformational flexibility. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, the azepane ring can adopt several low-energy conformations, including the chair, boat, and twist-chair forms. The energy differences between these conformations are often small, leading to a dynamic equilibrium of multiple forms in solution. researchgate.net

The conformational landscape of the azepane ring is influenced by a variety of factors, including the nature of the substituents on the ring and the nitrogen atom. The preference for a particular conformation is a delicate balance of minimizing torsional strain, steric interactions, and transannular interactions. libretexts.org Computational modeling and NMR spectroscopy are powerful tools used to investigate these conformational preferences. rsc.org

Influence of the Fluorine and Hydroxyl Substituents on Ring Conformation

The introduction of fluorine and hydroxyl substituents at the 3 and 4 positions of the azepane ring, as in 3-Fluoroazepan-4-ol, significantly impacts its conformational preferences. A single fluorine atom can bias the azepane ring to adopt one major conformation. rsc.org This effect is attributed to a combination of steric and stereoelectronic effects.

The high electronegativity of the fluorine atom can lead to intramolecular interactions, such as hydrogen bonding with the hydroxyl group or interactions with the nitrogen lone pair, which can stabilize specific conformations. nih.gov The gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche arrangement, can also play a role in dictating the preferred dihedral angles within the ring. st-andrews.ac.uk

Studies on fluorinated N-heterocycles have shown that the rigidifying power of a fluorine substituent is strongly dependent on the other groups present in the molecule. researchgate.net In the case of this compound, the interplay between the fluorine and hydroxyl groups is crucial in determining the dominant ring pucker. The relative stereochemistry of these two substituents will dictate whether they can engage in stabilizing interactions, such as intramolecular hydrogen bonding, which would favor a more compact conformation.

Stereoisomeric Relationships and Analysis of Chiral Centers in this compound

The this compound molecule contains two chiral centers at the C3 and C4 positions, where the fluorine and hydroxyl groups are attached, respectively. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, while the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between any of the (3R, 4R) or (3S, 4S) isomers and any of the (3R, 4S) or (3S, 4R) isomers is diastereomeric.

The analysis of these chiral centers is critical as the biological activity and physical properties of the different stereoisomers can vary significantly. The specific spatial arrangement of the fluorine and hydroxyl groups in each stereoisomer will influence its ability to interact with biological targets and will also affect its conformational preferences. The stereoselective synthesis of specific isomers is often a key objective in medicinal chemistry to isolate the most active and selective compound. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Fluoroazepan 4 Ol Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. aimspress.comspringerprofessional.de These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and related reactivity descriptors. nih.gov For the 3-Fluoroazepan-4-ol scaffold, DFT calculations can elucidate how the interplay between the fluorine and hydroxyl substituents influences the molecule's stability and potential interaction points.

A prospective study would involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure. aimspress.comuni-muenchen.de From this optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their gap (ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal regions of positive and negative potential, highlighting sites prone to electrophilic or nucleophilic attack and hydrogen bonding interactions. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and hyperconjugative interactions that contribute to molecular stability. aimspress.com

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyCalculated ValueSignificance
Total Energy (Hartree)-425.123Indicator of molecular stability
HOMO Energy (eV)-6.85Relates to electron-donating ability
LUMO Energy (eV)1.15Relates to electron-accepting ability
HOMO-LUMO Gap (eV)8.00Indicator of chemical reactivity and stability
Dipole Moment (Debye)2.45Measures overall molecular polarity

Conformational Energy Landscape Profiling through Computational Methods

The flexibility of the seven-membered azepane ring means that this compound can adopt multiple low-energy three-dimensional shapes, or conformations. The specific conformation is critical as it dictates how the molecule can fit into a biological target's binding site. Computational methods are essential for exploring the conformational energy landscape to identify stable conformers. wgtn.ac.nzcsic.es

A systematic or stochastic conformational search would be the first step, using molecular mechanics force fields to rapidly generate a large number of possible conformations. nih.gov The most promising, low-energy conformers identified would then be subjected to higher-level quantum mechanical calculations (e.g., DFT) for geometry optimization and energy refinement. ethz.ch This process yields the relative energies of each stable conformer, allowing for the calculation of their expected populations at a given temperature based on the Boltzmann distribution. This analysis would reveal the most likely shapes of this compound in a biological environment and identify key intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the nitrogen or fluorine atoms, that stabilize certain conformations.

Table 2: Hypothetical Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (C2-C3-C4-C5)Intramolecular H-Bond (Donor-Acceptor)Boltzmann Population (%)
Conf-1 (Chair-like)0.0055.2°OH...N65.4
Conf-2 (Boat-like)0.85-78.1°None21.1
Conf-3 (Twist-Chair)1.50160.5°OH...F9.5
Conf-4 (Twist-Boat)2.10-15.3°None4.0

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Ligand Dynamics

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. dovepress.com MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in water). uiuc.edunih.gov This is particularly important for flexible molecules like this compound, as it allows for the study of transitions between different conformational states. mdpi.com

Table 3: Prospective Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Setting
SoftwareNAMD, GROMACS, or Amber
Force FieldGAFF2 (General Amber Force Field)
Solvent ModelTIP3P Water
System Size~10,000 atoms (1 molecule + solvent)
EnsembleNPT (Isothermal-isobaric)
Temperature310 K (37 °C)
Pressure1 bar
Simulation Time500 ns

In Silico Prediction of Potential Biological Activities and Target Interactions

In silico screening methods can predict the potential biological targets of a novel compound, guiding experimental testing and reducing the scope of initial assays. qima-lifesciences.com These methods are broadly categorized as ligand-based and structure-based. Ligand-based methods, such as similarity searching or pharmacophore modeling, compare the new molecule to databases of known active compounds. qima-lifesciences.com Structure-based methods, like molecular docking, predict how a molecule will bind to the 3D structure of a specific protein target. nih.gov

For this compound, a tool like the Prediction of Activity Spectra for Substances (PASS) or SwissTargetPrediction could be used to generate a list of likely biological targets based on its 2D structure. actamedica.orgadvancedresearchpublications.com Following this, molecular docking studies could be performed against high-priority targets (e.g., G-protein coupled receptors, ion channels, or enzymes) to predict the binding affinity and pose. nih.govnvlvet.com.ua This would involve docking the low-energy conformers of this compound into the binding site of a target protein and scoring the resulting complexes. The results would highlight the most promising protein targets for this scaffold.

Table 4: Hypothetical Predicted Biological Targets for this compound via In Silico Screening

Prediction MethodPredicted Target ClassSpecific Example TargetPrediction Score/Docking Energy
SwissTargetPredictionEnzyme InhibitorDopamine Beta-HydroxylaseProbability: 0.65
Molecular DockingGPCR LigandSerotonin 5-HT2A Receptor-8.2 kcal/mol
PASS OnlineIon Channel BlockerVoltage-gated sodium channelPa > 0.5
Molecular DockingEnzyme InhibitorMonoamine Oxidase B (MAO-B)-7.9 kcal/mol

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. oncodesign-services.com While experimental SAR requires synthesizing and testing many analogues, computational SAR, or Quantitative Structure-Activity Relationship (QSAR), can build mathematical models to predict the activity of new compounds. jocpr.com These models correlate calculated molecular descriptors (properties like size, shape, and electronics) with experimentally determined biological activity. nih.gov

To develop a prospective SAR for the this compound scaffold, a virtual library of derivatives would first be created by computationally modifying the parent structure (e.g., changing the position of the fluorine, adding substituents to the nitrogen). For each derivative, a set of molecular descriptors would be calculated. Although experimental data is absent, a hypothetical QSAR model could be proposed based on the types of descriptors expected to be important. For instance, a model might suggest that activity is positively correlated with lipophilicity (logP) and negatively correlated with the polar surface area (PSA). Such a model, once validated with experimental data from a small set of synthesized compounds, could then be used to prioritize the synthesis of the most promising derivatives, accelerating the lead optimization process. nih.gov

Table 5: Illustrative QSAR Model for a Hypothetical Biological Activity

QSAR Model EquationStatistical Parameters
pIC50 = 0.55 * (cLogP) - 0.02 * (PSA) + 0.15 * (Mol_Weight) + 2.50 R2 = 0.85
      Q2 = 0.72
    

Mechanistic Investigations of Biological Activities of 3 Fluoroazepan 4 Ol Derivatives in in Vitro Systems

Enzyme Inhibition Studies of Derivatized 3-Fluoroazepan-4-ol Scaffolds

Enzyme inhibition is a critical area of drug discovery. However, searches for in vitro studies detailing the inhibitory activity of this compound derivatives against specific enzymes have yielded no results.

Pim Kinase Inhibition Profiling

Pim kinases are a family of serine/threonine kinases implicated in various cellular processes, making them attractive targets in oncology. nih.govmdpi.com A review of the literature did not identify any studies that have profiled derivatives of this compound for their ability to inhibit Pim-1, Pim-2, or Pim-3 kinases. While various heterocyclic scaffolds have been developed as Pim kinase inhibitors, the potential of the this compound scaffold remains uninvestigated. nih.govresearchgate.net

Topoisomerase I and II Dual Inhibition Mechanisms

Topoisomerases are essential enzymes that manage DNA topology and are validated targets for anticancer agents. nih.govmdpi.com The mechanism of topoisomerase inhibitors often involves the stabilization of a DNA-enzyme cleavage complex. nih.govnih.gov There is no published research available that investigates this compound derivatives as inhibitors of either topoisomerase I or topoisomerase II, nor are there studies on potential dual-inhibition mechanisms for this class of compounds.

Investigation of Other Relevant Kinase Inhibition

The kinome is a significant target class for drug development. Beyond Pim kinases, many other kinases are relevant in various diseases. For instance, glycogen (B147801) synthase kinase 3β (GSK-3β) and Rho-associated protein kinases (ROCKs) are targets for neurodegenerative diseases and glaucoma, respectively. nih.govresearchgate.net However, no kinase selectivity panels or specific inhibition assays have been published for derivatives of this compound against other relevant kinases.

Receptor Binding Affinity and Selectivity Assays

Receptor binding assays are fundamental for characterizing the pharmacological profile of a compound, determining its affinity and selectivity for various receptors. Such studies are crucial for understanding potential therapeutic effects and off-target activities. There is a lack of data in the scientific literature regarding the receptor binding affinity and selectivity of this compound derivatives for any known biological receptor.

Investigation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key mechanism of action for many therapeutic agents. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. benthamscience.comtbzmed.ac.irmdpi.com

PI3K/Akt/mTOR Pathway Interruption

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a frequently targeted pathway in cancer therapy. nih.govnih.govrsc.org While some substituted azepine compounds have been synthesized and evaluated as potential inhibitors of this pathway, there are no specific studies that demonstrate or analyze the interruption of the PI3K/Akt/mTOR pathway by this compound derivatives. researchgate.net

Induction of Mitochondrial Apoptosis

Currently, there is a lack of specific studies investigating the induction of mitochondrial apoptosis by this compound and its derivatives. However, research on other structurally related azepane-containing compounds suggests that this class of molecules can initiate apoptosis through the mitochondrial pathway. For instance, certain azepano-triterpenoids have been shown to induce apoptosis in cancer cells. Flow cytometry experiments with these related compounds have demonstrated an increase in both early and late apoptotic cell populations, indicating that the apoptotic pathway is a primary mechanism of their cytotoxic action. The process of mitochondrial apoptosis is complex, involving changes in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome C, and the activation of caspase cascades. Future studies on this compound derivatives would need to investigate these specific molecular events to confirm their role in inducing mitochondrial apoptosis.

In Vitro Assays for Cellular Responses in Research Models

Cell Proliferation and Viability Assays

While direct data on this compound is not available, studies on various azepane derivatives have demonstrated significant effects on cell proliferation and viability. The National Cancer Institute (NCI) has screened a number of azepane-containing compounds against a panel of 60 human cancer cell lines. These screenings have revealed that some azepane derivatives exhibit a broad spectrum of growth inhibition. For example, certain naphthannelated azepinones have shown noteworthy growth inhibitory effects on human tumor cells. The cytotoxic effects of these compounds are typically evaluated using assays such as the sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell viability. The results are often reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Table 1: Representative Anticancer Screening Data for Azepane Derivatives

Compound Type Concentration (µM) Cell Line Panel Effect
Azepano-Triterpenoid 10 60 Human Cancer Cell Lines Varied Cytotoxicity

This table is illustrative and based on general findings for the broader class of azepane derivatives, as specific data for this compound is not available.

Cell Invasion and Migration Studies

The potential for this compound derivatives to affect cell invasion and migration has not yet been reported. However, the azepane scaffold is a component of various biologically active molecules, and research into other heterocyclic compounds has shown that they can modulate cell motility. For instance, studies on other nitrogen-containing heterocyclic compounds have demonstrated the ability to inhibit the migration and invasion of cancer cells. These assays often involve techniques such as the wound-healing assay or the transwell migration assay to assess the migratory and invasive capacity of cells in vitro. Future research on this compound derivatives should include these assays to determine their potential as anti-metastatic agents.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Fluoroazepan 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules in solution. rsc.org For a molecule like 3-Fluoroazepan-4-ol, a suite of one-dimensional and two-dimensional NMR experiments is employed to gain a complete picture of its chemical structure.

One-dimensional NMR provides fundamental information about the different types of atoms in the molecule and their immediate electronic environment. walisongo.ac.id

¹H NMR (Proton NMR): This technique identifies the number of distinct proton environments and their neighboring atoms. In this compound, the protons on the azepane ring would appear as complex multiplets due to splitting by adjacent protons. The protons on the carbons bearing the fluorine (C3) and hydroxyl (C4) groups would show characteristic chemical shifts. Crucially, the fluorine atom at C3 will cause additional splitting (H-F coupling) on the signals of nearby protons, providing key structural information.

¹³C NMR (Carbon NMR): This spectrum reveals the number of different carbon environments. The carbon atom bonded to the highly electronegative fluorine atom (C3) would exhibit a large C-F coupling constant, appearing as a doublet in the proton-decoupled spectrum. The chemical shift of this carbon, along with the carbon attached to the hydroxyl group (C4), helps confirm the substitution pattern.

¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. nih.gov The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. walisongo.ac.id This experiment provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. nih.gov The signal will be split by neighboring protons (H-F coupling), further confirming the structure. The wide chemical shift range of ¹⁹F NMR helps in resolving signals even in complex mixtures. nih.gov

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H4.5 - 4.8ddd (doublet of doublet of doublets)J(H,F) ≈ 48, J(H,H)H-3
¹H3.8 - 4.1m (multiplet)H-4
¹H2.8 - 3.5m (multiplet)H-2, H-5, H-7
¹H1.5 - 2.2m (multiplet)H-6, NH, OH
¹³C90 - 95d (doublet)J(C,F) ≈ 170-180C-3
¹³C70 - 75d (doublet)J(C,F) ≈ 20-25C-4
¹³C45 - 55d (doublet)J(C,F) ≈ 20C-2
¹³C40 - 50s (singlet)C-7
¹³C30 - 40d (doublet)J(C,F) ≈ 5C-5
¹³C25 - 35s (singlet)C-6
¹⁹F-180 to -200m (multiplet)F-3

Note: This table presents predicted data based on typical values for similar chemical structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. creative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the sequence of protons around the seven-membered ring, for instance, showing a correlation between the proton at C4 and its neighbors at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at ~4.0 ppm (H-4) would show a cross-peak to the carbon at ~72 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is critical for piecing together the molecular skeleton. Key correlations would include the link from the H-4 proton to carbons C-3, C-5, and C-2, confirming the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. creative-biostructure.com NOESY is particularly crucial for determining the stereochemistry of this compound, distinguishing between the cis and trans isomers by observing the spatial proximity of the protons at C3 and C4.

Summary of 2D NMR Techniques for this compound

TechniquePurposeExpected Key Correlations
COSY Identifies H-H bond connectivityH-3 ↔ H-2, H-4; H-4 ↔ H-3, H-5
HSQC Correlates protons to directly attached carbonsH-3 ↔ C-3; H-4 ↔ C-4; etc.
HMBC Identifies long-range H-C connectivity (2-3 bonds)H-4 ↔ C-3, C-5; H-3 ↔ C-2, C-4, C-5
NOESY Determines spatial proximity and stereochemistryH-3 ↔ H-4 correlation to determine cis/trans isomerism

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. rsc.org This allows for the "virtual" separation of components without the need for physical chromatography. rsc.orgresearchgate.net

For fluorinated compounds, ¹⁹F DOSY is particularly advantageous. manchester.ac.uknih.gov Since ¹⁹F spectra are often sparse with high signal dispersion, combining this with diffusion analysis allows for the clear resolution of different fluorine-containing species in a mixture. nih.gov This technique would be highly effective for analyzing a reaction mixture from the synthesis of this compound to identify the main product, starting materials, and any fluorinated by-products, or to assess the composition of a formulation containing its derivatives. manchester.ac.uk

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. For this compound, with the molecular formula C₆H₁₂FNO, HRMS is used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated mass. This capability distinguishes it from other compounds that might have the same nominal mass but a different elemental formula. bioanalysis-zone.com

HRMS Data for this compound

ParameterValue
Molecular Formula C₆H₁₂FNO
Calculated Exact Mass [M+H]⁺ 134.09757
Hypothetical Measured Mass [M+H]⁺ 134.09750
Mass Difference (ppm) -0.52

Note: The calculated exact mass is based on the monoisotopic masses of the most abundant isotopes. The measured mass and difference are hypothetical examples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. biorxiv.org It is a cornerstone for assessing the purity of pharmaceutical compounds and identifying impurities. biorxiv.org

For a polar molecule like this compound, a suitable chromatographic method such as reversed-phase LC with polar modifiers or Hydrophilic Interaction Liquid Chromatography (HILIC) would be developed. The eluent from the LC column is introduced into the mass spectrometer, which provides the molecular weight of the main compound as it elutes, as well as any impurities. A significant challenge in the analysis of fluorinated compounds is potential background contamination from fluoropolymers (e.g., PTFE) used in the LC system components; this can be mitigated by using specialized equipment or a delay column to shift the retention time of background signals. glsciences.com

Hypothetical LC-MS Data for a this compound Sample

Retention Time (min)Detected m/z [M+H]⁺Proposed IdentityPurity (%)
4.52134.1This compound 99.5
3.88116.1De-fluorinated impurity0.2
5.15150.1N-acetyl derivative0.3

X-Ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides a detailed molecular structure, offering conclusive proof of stereochemistry, conformation, and intermolecular interactions in the solid state. For derivatives of this compound that can be grown into suitable single crystals, this analysis is invaluable.

The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The scattering of X-rays by the electron clouds of the atoms creates a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the exact positions of individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles.

Research on heterocyclic compounds, including those with structures analogous to the azepane ring, demonstrates the power of this technique. mdpi.comajol.infomdpi.com For example, the crystal structure of a novel quinazoline (B50416) derivative was determined to belong to the monoclinic system with a P21/c space group. ajol.info Similarly, analysis of a bipyrazole derivative confirmed its structure in a triclinic crystal system (P-1 space group), providing detailed unit cell parameters and bond lengths that were in excellent agreement with spectroscopic data. mdpi.com In the case of a potential this compound derivative, X-ray analysis would definitively establish the cis or trans relationship between the fluorine and hydroxyl substituents on the azepane ring, an essential detail for understanding its chemical behavior.

The data obtained from an X-ray crystallography experiment are typically presented in a standardized format, as shown in the hypothetical table below for a derivative of this compound.

Table 1: Hypothetical X-Ray Crystallographic Data for a this compound Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.36 Å, b = 12.79 Å, c = 13.22 Å
α = 90°, β = 117.0°, γ = 90°
Volume (V) 1862.7 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.45 g/cm³
Key Bond Length (C-F) ~1.38 Å
Key Bond Length (C-O) ~1.43 Å
Key Bond Angle (F-C-C) ~109.5°

This table is illustrative and based on typical values for related organic compounds. mdpi.comajol.info

Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com For this compound, hydrogen bonds involving the hydroxyl (-OH) and amine (-NH) groups would be critical in defining the supramolecular architecture of the crystal lattice. mdpi.com

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com These two methods are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice versa. edinst.comazom.com This complementarity arises from their different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.comphotothermal.com

For this compound, IR spectroscopy is particularly effective for observing vibrations of polar bonds. The characteristic stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups would produce broad and medium-to-strong absorption bands, respectively, in the high-frequency region of the spectrum (typically 3200-3600 cm⁻¹). americanpharmaceuticalreview.com The carbon-fluorine (C-F) bond, being highly polar, would exhibit a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Raman spectroscopy, on the other hand, is highly sensitive to the vibrations of the non-polar carbon backbone of the azepane ring. azom.com The C-C stretching and CH₂ bending modes would be clearly visible in the Raman spectrum. While the O-H and N-H stretches are also observable in Raman, they are generally weaker than in the IR spectrum. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups. azom.comamericanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Hydroxyl O-HStretch3200 - 3600Strong, BroadWeak to Medium
Amine N-HStretch3300 - 3500MediumWeak to Medium
Alkyl C-HStretch2850 - 3000Medium to StrongStrong
Fluoroalkane C-FStretch1000 - 1400StrongWeak
Alcohol C-OStretch1050 - 1260StrongWeak
Amine C-NStretch1020 - 1250MediumMedium

This table presents generally accepted frequency ranges for the indicated functional groups. americanpharmaceuticalreview.comspectroscopyonline.commpg.de

Analysis of the spectra of derivatives would show shifts in these characteristic frequencies or the appearance of new bands corresponding to the added functional groups, thereby confirming the success of a chemical modification.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatography is an essential laboratory technique for both the purification of synthesized compounds and the assessment of their purity. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods employed for the analysis of organic molecules like this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating components of a mixture in solution. ejgm.co.uk For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this setup, the sample is passed through a column containing a non-polar stationary phase (such as C18-silica) using a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). oiv.intaocs.org

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Purity is assessed by the presence of a single, sharp peak in the chromatogram at a characteristic retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. ejgm.co.uk A diode-array detector (DAD) or UV detector is commonly used, often set to a wavelength where the analyte absorbs light. oiv.intresearchgate.net For compounds lacking a strong chromophore, or for more definitive identification, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS).

Table 3: Typical HPLC Conditions for Analysis of Azepane Derivatives

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min
Detector UV at 210-220 nm (for saturated amines) or MS
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

This table outlines a typical starting point for method development based on common practices for related polar compounds. ejgm.co.ukoiv.int

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. oiv.int For GC analysis, compounds must be thermally stable and sufficiently volatile to be carried by an inert gas (like helium or nitrogen) through the column. sigmaaldrich.com

Direct analysis of this compound by GC can be challenging due to its polarity and the presence of -OH and -NH groups, which can lead to poor peak shape and thermal decomposition. To overcome this, derivatization is often employed. aocs.org The hydroxyl and amine groups can be converted into less polar, more volatile ethers or esters (e.g., silyl (B83357) ethers) prior to injection.

Purity is determined by observing a single peak in the chromatogram. GC is extremely sensitive and is particularly well-suited for detecting trace amounts of volatile impurities or residual solvents from the synthesis. sigmaaldrich.com A Flame Ionization Detector (FID) is commonly used for general organic compounds, while a mass spectrometer (GC-MS) provides structural information for peak identification. nih.govresearchgate.net

Table 4: Representative GC Conditions for Analysis of Derivatized Amines/Alcohols

ParameterCondition
Column Capillary column with a mid-polarity phase (e.g., 5% phenyl polysiloxane)
(e.g., 30 m x 0.25 mm I.D., 0.25 µm film)
Carrier Gas Helium at a constant flow or pressure
Oven Program Temperature ramp, e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 250 °C
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Split or splitless

This table provides representative parameters for the GC analysis of volatile derivatives. sigmaaldrich.comnih.gov

Together, these chromatographic methods provide a robust framework for isolating high-purity this compound and its derivatives, as well as for verifying their purity with high confidence. moravek.com

Role of 3 Fluoroazepan 4 Ol Derivatives As Scaffolds in Modern Medicinal Chemistry Research

Contributions to Novel Inhibitor Design and Development

The unique stereochemical and electronic properties of the 3-fluoroazepan-4-ol scaffold make it an attractive building block for the design of novel enzyme inhibitors. The defined spatial arrangement of the fluorine and hydroxyl substituents on the seven-membered ring allows for precise interactions with protein targets, potentially leading to enhanced potency and selectivity.

One area where azepane derivatives have shown significant promise is in the development of topoisomerase inhibitors for cancer therapy. acs.org Topoisomerases (Topo I and II) are crucial enzymes involved in managing DNA topology during replication and transcription, making them validated targets for anticancer drugs. acs.org However, resistance to single-agent therapies remains a significant clinical challenge. acs.org This has spurred the development of dual inhibitors that target both Topo I and Topo II, a strategy that may circumvent rapid resistance. acs.org

In this context, researchers have identified 3-arylisoquinoline derivatives as dual inhibitors. acs.org Structural modifications to these scaffolds, specifically the introduction of various cyclic amines in the side chain, have been explored to optimize activity. acs.org One such derivative, 1-((6-([1,3]Dioxolo[4,5-h]isoquinolin-7-yl)benzo[d][1,3]dioxol-5-yl)methyl)azepan-4-ol, incorporates the azepan-4-ol (B112581) moiety. This compound was synthesized as part of a broader effort to develop dual Topo I and II inhibitors for Small Cell Lung Cancer (SCLC), a disease for which such dual-acting agents have been lacking. acs.org The azepane ring in these designs influences the flexibility and size of the side chain, which is critical for interaction with the enzyme targets. acs.org While specific data for the fluoro-substituted analogue is not detailed, the successful use of the azepan-4-ol core highlights its utility in generating novel inhibitor frameworks.

CompoundTargetTherapeutic AreaRationale for Scaffold Use
1-((6-( rsc.orgscispace.comDioxolo[4,5-h]isoquinolin-7-yl)benzo[d] rsc.orgscispace.comdioxol-5-yl)methyl)azepan-4-olTopoisomerase I and IISmall Cell Lung Cancer (SCLC)The azepan-4-ol moiety modulates the side chain's size and flexibility to optimize interaction with the dual targets. acs.org

Utility in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern drug discovery, focusing on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. openaccessjournals.comfrontiersin.org These initial hits are then grown or linked to produce a more potent, drug-like lead compound. researchgate.net The 3D shape and chemical diversity of fragment libraries are critical for success, with a particular need for sp³-rich, non-flat molecules that can better complement the complex surfaces of protein binding sites. rsc.orgnih.gov

The this compound scaffold is well-suited for FBDD for several reasons:

Three-Dimensionality : Saturated rings like azepane provide access to "sphere-like" chemical space, which is underexplored in many fragment libraries. rsc.org

"Rule of Three" Compliance : As a small molecule, it can serve as a core fragment that adheres to the "Rule of Three" (MW < 300, cLogP < 3, etc.), which guides fragment selection. frontiersin.org

Vectors for Growth : The nitrogen atom, the hydroxyl group, and the carbon backbone of the azepane ring provide multiple, spatially distinct points for synthetic elaboration, allowing chemists to "grow" the fragment in specific directions to improve binding affinity. rsc.org

Applications in Chemical Biology as Molecular Probes for Biological Systems

Chemical biology utilizes chemical tools to study and manipulate biological systems. csic.esuu.nl Small-molecule fluorescent probes are one of the most powerful tools in this field, enabling the visualization of biological processes in living cells. nih.gov These probes are often constructed from a core scaffold dye that is elaborated with moieties to target specific biomolecules or cellular environments. nih.gov

While direct applications of this compound as a molecular probe are not extensively documented, its structural features make it a highly suitable scaffold for the development of such tools. The azepane ring can serve as a versatile platform for attaching:

A fluorophore : A fluorescent molecule that reports on the probe's location or binding events.

A reactive group : For covalent labeling of a target protein.

A targeting ligand : To direct the probe to a specific protein or cellular compartment.

The development of fluorogenic reactions, where non-fluorescent reactants become fluorescent upon reacting with a target, is a key area of chemical biology. nih.gov The this compound scaffold could be incorporated into molecules designed for such reactions. For example, the amine group could be part of a linker system in a probe designed for "click chemistry" or other bioorthogonal reactions used for in-vivo labeling. nih.gov The synthesis of diverse heterocyclic compounds is fundamental to creating new chemical tools for studying biological phenomena like autophagy, protein-protein interactions, and various signaling pathways. csic.es

Exploration in Targeting Specific Biological Pathways and Disease States

The versatility of the azepane scaffold has led to its exploration in targeting a variety of biological pathways implicated in different diseases. A notable example is the inhibition of Pim kinases. The Pim kinase family (Pim-1, Pim-2, Pim-3) are serine/threonine kinases that play roles in cell survival and proliferation. epo.org Their overexpression is linked to several cancers, making them attractive therapeutic targets. epo.orggoogle.com

Several patented series of Pim kinase inhibitors utilize a central pyrazole (B372694) ring connected to a heterocyclic moiety, including azepane derivatives. epo.orggoogle.com For instance, compounds have been synthesized where an oxepane (B1206615) ring (an oxygen-containing seven-membered ring analogous to azepane) is a key structural feature. epo.org Specifically, the synthesis of 2-methyl-7-(2-methyl-4-nitro-pyrazol-3-yl)oxepan-4-ol demonstrates the use of a seven-membered ring alcohol in this class of inhibitors. epo.org The substitution of the oxepane with an azepane, and further functionalization with fluorine, represents a clear path for medicinal chemists to explore structure-activity relationships and optimize these inhibitors for potency, selectivity, and drug-like properties.

Target Pathway/Protein FamilyAssociated Disease(s)Example Scaffold/DerivativePotential Role of this compound
Pim Kinases (Pim-1, Pim-2, Pim-3)Cancer, Immune Disorders, Cardiovascular DiseasePyrazol-4-yl-heterocyclyl-carboxamidesCould serve as the heterocyclyl moiety to improve potency and pharmacokinetic properties of Pim kinase inhibitors. epo.orggoogle.com
Topoisomerases (Topo I & II)Cancer (e.g., SCLC)3-Arylisoquinolines with cyclic amine side chainsIncorporation as the cyclic amine can modulate inhibitor interaction with the DNA-enzyme complex. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.